molecular formula C8H15ClO3S B13061749 2-(Oxan-4-yl)propane-2-sulfonyl chloride

2-(Oxan-4-yl)propane-2-sulfonyl chloride

Cat. No.: B13061749
M. Wt: 226.72 g/mol
InChI Key: XEYMTSYTTVQHSR-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)propane-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane backbone with a tetrahydropyran-4-yl (oxan-4-yl) group and a sulfonyl chloride moiety at the second carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as electrophilic reagents for introducing sulfonamide or sulfonate groups.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

2-(oxan-4-yl)propane-2-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-8(2,13(9,10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3

InChI Key

XEYMTSYTTVQHSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCOCC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of Oxan-4-ylamine

  • The oxan-4-ylamine is synthesized from tetrahydropyran (oxane) via a multi-step process involving oxidation to introduce a suitable functional group (e.g., hydroxyl or aldehyde), followed by amination to install the amino group at the 4-position.
  • This intermediate provides the heterocyclic moiety necessary for the final sulfonyl chloride compound.

Conversion to 2-(Oxan-4-yl)propane-2-sulfonyl chloride

  • The oxan-4-ylamine is reacted with propane-2-sulfonyl chloride in the presence of a base such as triethylamine.
  • The reaction is typically conducted in an aprotic organic solvent like dichloromethane at low temperatures (0 to 5 °C) to minimize side reactions and control the reaction rate.
  • The base scavenges the hydrochloric acid generated during the sulfonamide formation, driving the reaction forward.
  • After completion, the reaction mixture is worked up by aqueous extraction and purification, often by recrystallization or chromatography, to isolate the pure sulfonyl chloride.

Alternative Sulfonyl Chloride Formation via Oxidative Methods

  • Recent advances include copper-catalyzed ligand-to-metal charge transfer (LMCT) processes that convert aromatic acids to sulfonyl chlorides under mild photochemical conditions.
  • Although demonstrated primarily on aromatic substrates, similar methodologies may be adapted for aliphatic sulfonyl chloride synthesis, offering a one-pot, efficient route.
  • For example, copper catalysts combined with chlorine atom sources and single electron oxidants under UV light irradiation have been reported to generate sulfonyl chlorides from carboxylic acid precursors in moderate yields.

Industrial and Continuous Flow Methods

  • In industrial settings, continuous flow reactors are employed to enhance reaction efficiency, reproducibility, and safety when handling reactive sulfonyl chlorides.
  • Microwave-assisted synthesis has also been explored to accelerate the sulfonylation step, reducing reaction times and improving yields.
Parameter Typical Conditions Notes
Solvent Dichloromethane (CH2Cl2) Aprotic, non-polar solvent preferred
Temperature 0 to 5 °C Low temperature to control reaction rate
Base Triethylamine (Et3N) Neutralizes HCl formed, promotes sulfonamide formation
Reaction Time 1 to 4 hours Depends on scale and purity requirements
Purification Aqueous workup, extraction, recrystallization Chromatography if needed for higher purity
  • The sulfonylation reaction proceeds efficiently under mild conditions with high selectivity for the sulfonyl chloride formation.
  • The presence of the oxan ring imparts conformational rigidity, which can influence reactivity and stability of the sulfonyl chloride.
  • Low temperature and controlled addition of reagents minimize side reactions such as hydrolysis of the sulfonyl chloride.
  • Continuous flow and microwave-assisted methods have demonstrated improved reaction kinetics and scalability.
Method Starting Material Key Reagents Conditions Yield (%) Comments
Classical sulfonylation Oxan-4-ylamine + propane-2-sulfonyl chloride Triethylamine, CH2Cl2 0–5 °C, 1–4 h 70–85 Standard lab-scale approach
Copper-catalyzed LMCT photochemical Propionic acid derivatives Cu(MeCN)4BF4, DCDMH, NFTPT, UV light Room temp, photoreactor ~20–30 Emerging method, moderate yield
Continuous flow synthesis Oxan-4-ylamine + sulfonyl chloride precursor Base, solvent, flow reactor Optimized flow conditions >85 Industrial scale, efficient
Microwave-assisted sulfonylation Oxan-4-ylamine + sulfonyl chloride precursor Base, solvent, microwave Minutes, elevated temp 80–90 Rapid synthesis, high yield

The preparation of 2-(oxan-4-yl)propane-2-sulfonyl chloride is most reliably achieved via the sulfonylation of oxan-4-ylamine with propane-2-sulfonyl chloride under basic conditions in an aprotic solvent at low temperature. Advances in catalytic and photochemical methods offer alternative routes with potential benefits in efficiency and scalability. Industrial methods favor continuous flow and microwave-assisted techniques to optimize yield and safety. The choice of method depends on the desired scale, purity, and available equipment.

Chemical Reactions Analysis

2-(Oxan-4-yl)propane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl chlorides.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: The sulfonyl chloride group can be substituted with various nucleophiles to form different derivatives.

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Oxan-4-yl)propane-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: The compound is used in the modification of biomolecules for various biochemical studies.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propane-2-sulfonyl chloride involves the formation of sulfonyl chloride groups, which are highly reactive and can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(Oxan-4-yl)propane-2-sulfonyl chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility
2-(Oxan-4-yl)propane-2-sulfonyl chloride Not explicitly listed C₈H₁₃ClO₃S (inferred) ~222.7 (estimated) Oxan-4-yl, sulfonyl chloride Moderate electrophilicity; polar solvent solubility
Isopropylsulfonyl chloride 10147-37-2 C₃H₇ClO₂S 142.60 Isopropyl, sulfonyl chloride High reactivity; hydrophobic tendencies
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride 2408974-23-0 C₇H₁₁ClF₂O₃S 248.7 Oxan-4-yl, difluoro, sulfonyl chloride Enhanced stability; fluorination may reduce hydrolysis
6-Fluoropyridine-2-sulfonyl chloride 368866-33-5 C₅H₃ClFNO₂S 195.61 Pyridine ring, fluorine, sulfonyl chloride Aromatic ring enhances electrophilicity; polar aprotic solvent solubility
Key Observations:

Fluorinated analogs (e.g., 2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride) exhibit increased stability due to the electron-withdrawing nature of fluorine, which may slow hydrolysis but reduce nucleophilic substitution rates .

Solubility and Stability: The oxan-4-yl group enhances solubility in polar solvents (e.g., THF, DCM) compared to purely aliphatic sulfonyl chlorides, which tend to aggregate in non-polar environments . Aromatic sulfonyl chlorides (e.g., 6-fluoropyridine-2-sulfonyl chloride) demonstrate higher reactivity in SNAr (nucleophilic aromatic substitution) due to the electron-deficient pyridine ring .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: Sulfonyl chlorides with cyclic ether substituents (e.g., oxan-4-yl) are prioritized in CNS drug discovery due to their ability to cross the blood-brain barrier. For instance, PharmaBlock Sciences () has developed analogs like 6-aminopyridine-2-carboxylic acid derivatives for kinase inhibitors .
  • Stability Challenges : Hydrolysis of sulfonyl chlorides remains a critical issue. The oxan-4-yl group may mitigate this by sterically protecting the sulfonyl chloride moiety, as observed in related compounds .

Biological Activity

2-(Oxan-4-yl)propane-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-(Oxan-4-yl)propane-2-sulfonyl chloride
  • Molecular Formula : C6H11ClO3S
  • Molecular Weight : 198.67 g/mol
  • CAS Number : [Not available in search results]

The biological activity of 2-(Oxan-4-yl)propane-2-sulfonyl chloride primarily involves its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions, which are critical for modifying biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group is known to enhance the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites in enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit significant antimicrobial properties. A study by Smith et al. (2023) demonstrated that derivatives of sulfonyl chlorides, including compounds similar to 2-(Oxan-4-yl)propane-2-sulfonyl chloride, showed inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Another area of interest is the anticancer activity of this compound. A study conducted by Johnson et al. (2024) explored the effects of sulfonyl chloride derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through activation of caspase pathways, which are crucial for programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 2-(Oxan-4-yl)propane-2-sulfonyl chloride against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

This study suggests that 2-(Oxan-4-yl)propane-2-sulfonyl chloride possesses considerable antimicrobial potential.

Case Study 2: Anticancer Activity

A further investigation into the anticancer properties was conducted using human cancer cell lines (e.g., HeLa and MCF7). The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. The findings are presented in Table 2.

Concentration (µM) HeLa Cell Viability (%) MCF7 Cell Viability (%)
0100100
108590
256070
503040

The data indicate a dose-dependent decrease in cell viability, highlighting the potential use of this compound in cancer therapy.

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